4-Bromo-1-methoxy-2-(methylsulfinyl)benzene
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Overview
Description
4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and a methylsulfinyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methoxy-2-(methylsulfinyl)benzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-2-(methylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxy-2-(methylsulfonyl)benzene.
Reduction: 4-Methoxy-2-(methylsulfinyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-methoxy-2-(methylsulfinyl)benzene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methoxy-2-(methylsulfinyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and methylsulfinyl groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methoxy-2-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Bromo-1-methoxy-4-(methylsulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Uniqueness
4-Bromo-1-methoxy-2-(methylsulfinyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to its sulfonyl and sulfanyl analogs.
Properties
Molecular Formula |
C8H9BrO2S |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-methylsulfinylbenzene |
InChI |
InChI=1S/C8H9BrO2S/c1-11-7-4-3-6(9)5-8(7)12(2)10/h3-5H,1-2H3 |
InChI Key |
ALGQXDMAEZSIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)C |
Origin of Product |
United States |
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